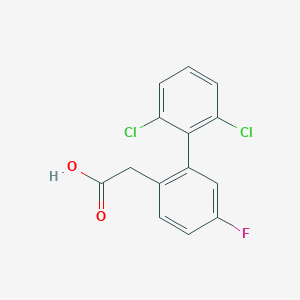
(2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is a chemical compound with a complex structure that includes chlorine and fluorine atoms attached to a biphenyl core
Preparation Methods
The synthesis of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid typically involves multiple steps, starting from simpler biphenyl derivatives. The synthetic routes often include halogenation reactions to introduce chlorine and fluorine atoms at specific positions on the biphenyl ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different properties.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions or cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes, contributing to its effects.
Comparison with Similar Compounds
Similar compounds include other biphenyl derivatives with different halogen substitutions. The unique combination of chlorine and fluorine atoms in (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid distinguishes it from other compounds, providing it with distinct chemical and biological properties.
Biological Activity
(2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C13H8Cl2F O2. The compound features a biphenyl structure with chlorine and fluorine substituents, which may influence its biological activity through alterations in electronic properties and steric effects.
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms can enhance lipophilicity, potentially improving cell membrane permeability and allowing for better interaction with intracellular targets.
Biological Activity
Research indicates that compounds related to biphenyl derivatives exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that biphenyl derivatives can possess antimicrobial effects against various pathogens. For example, derivatives similar to this compound have been tested for their efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects on growth .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation, such as the cyclooxygenase (COX) pathway. This mechanism is crucial for developing drugs targeting inflammatory diseases .
- Anticancer Activity : Preliminary studies suggest that the compound could have potential anticancer properties. It may induce apoptosis in cancer cells through various pathways, including cell cycle arrest and modulation of apoptotic markers .
Case Studies
Several studies have investigated the biological activity of biphenyl derivatives, shedding light on their therapeutic potential:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various biphenyl derivatives, including this compound. Results indicated a significant reduction in bacterial colonies when treated with the compound, suggesting its potential use as an antimicrobial agent .
- Inflammation Model : In an experimental model of inflammation, the administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its role in modulating inflammatory responses .
Data Table: Biological Activities
Properties
Molecular Formula |
C14H9Cl2FO2 |
|---|---|
Molecular Weight |
299.1 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-4-fluorophenyl]acetic acid |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-2-1-3-12(16)14(11)10-7-9(17)5-4-8(10)6-13(18)19/h1-5,7H,6H2,(H,18,19) |
InChI Key |
CJSKIISRNTUFTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)F)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















